3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile
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Overview
Description
3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H10BrNO2S2 It is a member of the benzonitrile family, characterized by the presence of a bromine atom, a methanesulfonylphenyl group, and a sulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonation: The addition of a methanesulfonyl group to the phenyl ring.
Thioether Formation: The attachment of a sulfanyl group to the benzene ring.
Nitrile Introduction: The incorporation of a nitrile group into the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:
3-bromo-5-[(4-methylphenyl)sulfanyl]benzonitrile: Lacks the methanesulfonyl group, which may affect its chemical reactivity and biological activity.
3-bromo-5-[(4-methanesulfonylphenyl)oxy]benzonitrile:
3-chloro-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile: Substitution of bromine with chlorine, which may influence its reactivity and interactions with biological targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1976765-66-8 |
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Molecular Formula |
C14H10BrNO2S2 |
Molecular Weight |
368.3 |
Purity |
95 |
Origin of Product |
United States |
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